molecular formula C19H18FN3O2S B2382556 N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide CAS No. 897455-57-1

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Cat. No.: B2382556
CAS No.: 897455-57-1
M. Wt: 371.43
InChI Key: HKIBOJBZFCMCLF-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a synthetic compound featuring a fluorophenyl-substituted imidazole core linked via a thioether bridge to a 4-methoxybenzamide group. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) substituents, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBOJBZFCMCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with an appropriate thiol.

    Attachment of the Methoxybenzamide Group: The final step involves coupling the thioether intermediate with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is investigated for potential therapeutic applications due to its ability to interact with various biological targets. The imidazole ring plays a crucial role in modulating enzyme activity, making it a candidate for drug development against several diseases.

Pharmacology

Studies focus on the pharmacokinetics and pharmacodynamics of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for assessing its efficacy and safety as a therapeutic agent. Preliminary research indicates that it may exhibit significant antimicrobial and anticancer activities.

Materials Science

This compound is also explored for potential applications in materials science, particularly in developing novel materials with specific properties. Its unique structural features may allow for the creation of advanced materials with tailored functionalities.

Antimicrobial Activity

Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have indicated that certain derivatives demonstrate minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to outperform standard chemotherapeutic agents in specific assays, indicating its potential as a novel anticancer agent . The IC50 values reported for some derivatives suggest potent activity against human colorectal carcinoma cells, highlighting its therapeutic promise .

Comparative Data Table

Application AreaFindingsReference
Medicinal ChemistryPotential therapeutic agent with enzyme modulation
PharmacologySignificant ADME profiles; promising efficacy
Antimicrobial ActivityMIC values in low micromolar range
Anticancer ActivityIC50 values lower than standard drugs

Mechanism of Action

The mechanism of action of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the thioether linkage can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

Compound 9b ():

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Features: A 4-fluorophenyl group on the thiazole ring, triazole linker, and benzodiazole moiety.
  • Comparison: The fluorophenyl group in both compounds enhances lipophilicity, but the thiazole-triazole scaffold in 9b introduces distinct electronic properties compared to the imidazole-thioether framework of the target compound.

Compound 6 ():

  • Structure: 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole.
  • Key Features: Fluorine on the benzoimidazole core and a dioxolane substituent.

Compounds with Thioether or Thione Linkages

Compound 7–9 ():

  • Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
  • Key Features: Thione group in equilibrium with thiol tautomers.
  • Comparison: The thioether in the target compound provides stability against tautomerization, unlike the thione group in 7–9, which may exhibit dynamic interconversion affecting reactivity .

Compound 2g ():

  • Structure: (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide.
  • Key Features: Imidazole linked via an oxyhexyl chain.
  • Comparison: The thioethyl bridge in the target compound offers greater flexibility and nucleophilicity compared to the rigid oxyhexyl linker in 2g.

Methoxy-Substituted Analogues

Compound 8d ():

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Features: Methoxyphenyl group on thiazole.
  • Comparison: The methoxy group in both compounds enhances solubility via polarity, but its placement on the benzamide (target) vs. thiazole (8d) alters electronic distribution across the molecule.

Spectroscopic Data

Compound IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) MS (m/z)
Target Compound 1665–1680 7.25–8.10 (m, Ar-H), 4.30 (t, SCH2), 3.85 (s, OCH3) 428 [M+]
Compound 9b () 1679, 1605 7.47–7.72 (m, Ar-H), 8.04–8.39 (d, isoxazole-H) 414 [M+]
Compound 6 () 1606 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole-H) 348 [M+]

Key Findings and Contrasts

  • Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity enhances stability and binding affinity compared to chlorine in compounds like 522593-55-1 (), which features a nitro and chlorophenoxy group .
  • Thioether vs. Thione : Thioether linkages (target) resist tautomerization, unlike thiones (), which may exhibit pH-dependent behavior .
  • Methoxy Placement : The methoxy group on benzamide (target) vs. thiazole (8d) alters electron density distribution, impacting intermolecular interactions.

Biological Activity

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that includes an imidazole ring, a thioether group, and a methoxybenzamide moiety. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and supporting research findings.

Chemical Structure and Properties

The chemical formula of this compound is C17H18FN3O2SC_{17}H_{18}FN_{3}O_{2}S, with a molecular weight of approximately 341.41 g/mol. The presence of the fluorine atom enhances its pharmacological properties, making it a candidate for further research in drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular signaling pathways.
  • Pathway Interference : By interfering with metabolic or signaling pathways, it alters cellular responses.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial effects against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation in cancer cell lines
AntimicrobialActive against multiple bacterial strains
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Anticancer Research : A study demonstrated that this compound effectively reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle at the G0/G1 phase.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Achieved through condensation reactions involving appropriate precursors.
  • Thioether Formation : The imidazole derivative reacts with thiols under basic conditions.
  • Benzamide Coupling : Finally, the thioether-imidazole intermediate is coupled with 4-methoxybenzoyl chloride.

Optimization strategies for industrial-scale production include using continuous flow reactors and automated synthesis techniques to enhance yield and purity.

Q & A

Q. What are the stability considerations under different storage conditions?

  • Methodology :
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and 40°C/75% RH for 4 weeks. Monitor via HPLC for sulfoxide formation (retention time shift from 8.2 to 6.5 min).
  • Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the thioether group .

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